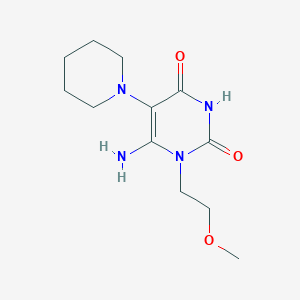
2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene is a halogenated organic compound that features a propene backbone with bromine and chlorine substituents. This compound is of interest due to its potential applications in organic synthesis and material science. The molecular structure and conformational composition of this compound have been explored through various analytical techniques, including gas-phase electron diffraction, which revealed the presence of two conformers with anti or gauche arrangements of the halogen atoms .
Synthesis Analysis
The synthesis of halogenated propenes can be achieved through various methods, including gold-catalyzed rearrangement of propargylic carboxylates, which has been shown to be highly diastereoselective and efficient for producing bromo/chloro-substituted dienes . Although the specific synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene has been determined by gas-phase electron diffraction, revealing a mixture of two conformers in the gas phase. The anti conformer is more stable, with varying percentages at different temperatures. The geometry of the molecule includes bond lengths and angles that are characteristic of halogenated alkenes .
Chemical Reactions Analysis
Halogenated alkenes like 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, as demonstrated by the diene products of a gold-catalyzed synthesis . These reactions are crucial for the construction of complex organic molecules and have wide applications in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated alkenes are influenced by the presence of halogen atoms, which can affect the molecule's reactivity, boiling point, and solubility. The specific properties of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene can be inferred from related compounds, such as those described in the provided papers, which exhibit unique crystal structures and solvate formations , , , , . The presence of bromine and chlorine is likely to increase the density and molecular weight compared to non-halogenated alkenes.
Scientific Research Applications
Applications in Polymer Science
Copolymerization with Styrene Kharas et al. (2017) investigated the synthesis of novel trisubstituted ethylenes, including those similar to 2-bromo-3-(4-chloro-3-methylphenyl)-1-propene, and their copolymerization with styrene. This study is significant for its contribution to the development of new polymeric materials with potential applications in various industries (Kharas et al., 2017).
Use in Synthetic Organic Chemistry
Synthesis of Phosphaallenes Ito et al. (2005) described a method for synthesizing phosphaallenes, which are organic phosphorus compounds, using 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene. The study provides insights into the synthesis and structural characterization of phosphaallenes, which are of interest in the field of organic chemistry (Ito et al., 2005).
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNQPVRYWLEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373614 |
Source


|
| Record name | 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene | |
CAS RN |
842140-31-2 |
Source


|
| Record name | 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

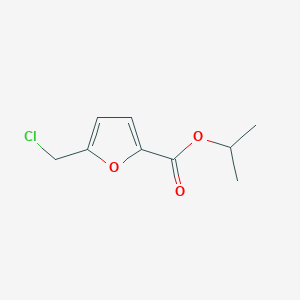
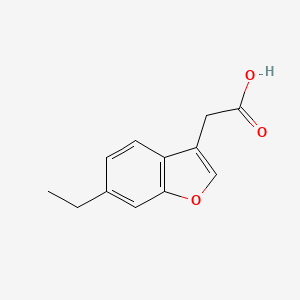
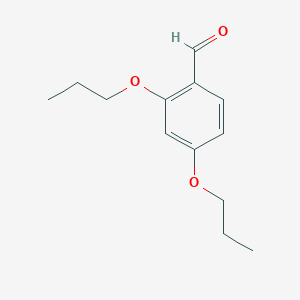
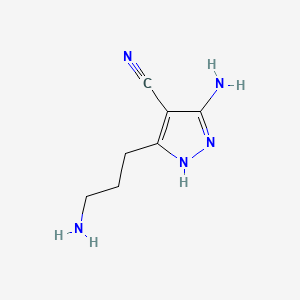
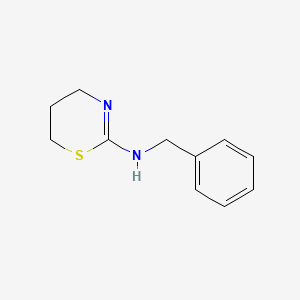

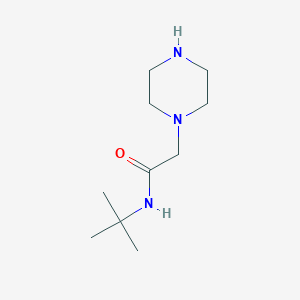

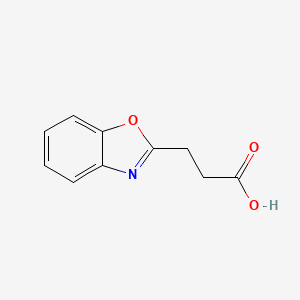
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
